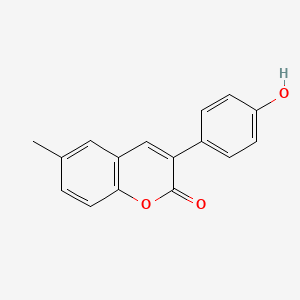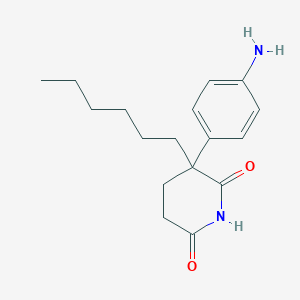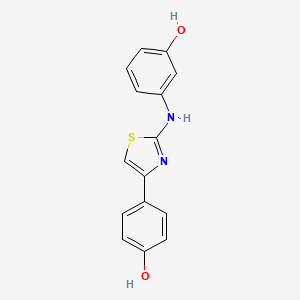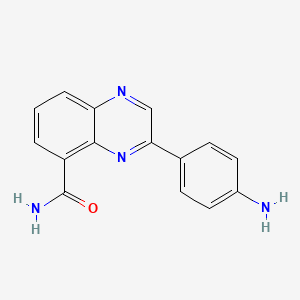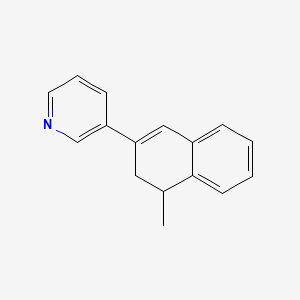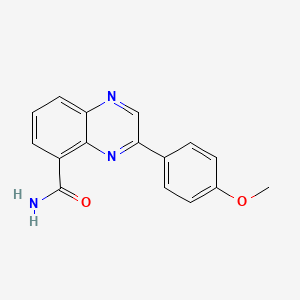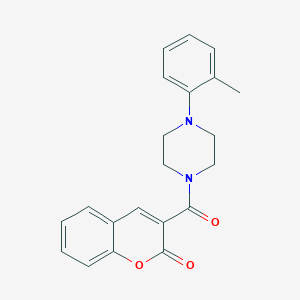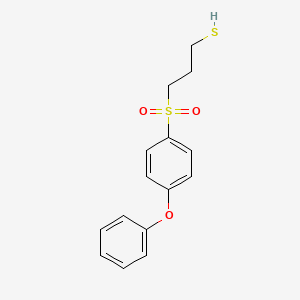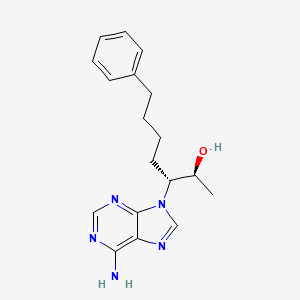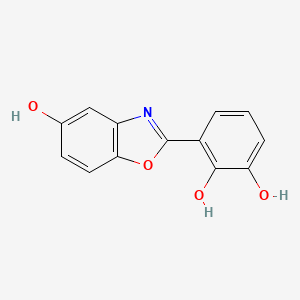
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol: is an organic compound that features a benzene ring substituted with a benzooxazole moiety and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of hydroxyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions using reagents such as hydroxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and benzooxazole moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. Specific pathways may include oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol: Similar structure but with different positions of hydroxyl groups.
2-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
Uniqueness
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H9NO4 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
3-(5-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO4/c15-7-4-5-11-9(6-7)14-13(18-11)8-2-1-3-10(16)12(8)17/h1-6,15-17H |
Clave InChI |
XVMUZRUUMXAORF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C2=NC3=C(O2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



